molecular formula C7H12Cl4 B14273222 1,3,5,7-Tetrachloroheptane CAS No. 138107-24-1

1,3,5,7-Tetrachloroheptane

Cat. No.: B14273222
CAS No.: 138107-24-1
M. Wt: 238.0 g/mol
InChI Key: RFNCFTSNTPVPLZ-UHFFFAOYSA-N
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Description

1,3,5,7-Tetrachloroheptane is an organic compound characterized by the presence of four chlorine atoms attached to a heptane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5,7-Tetrachloroheptane can be synthesized through several methods. One common approach involves the chlorination of heptane under controlled conditions. The reaction typically requires a chlorine source, such as chlorine gas, and a catalyst to facilitate the substitution of hydrogen atoms with chlorine atoms. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination reactors where heptane is continuously fed into the reactor along with chlorine gas. The reaction is monitored to maintain optimal conditions, and the product is subsequently purified through distillation or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1,3,5,7-Tetrachloroheptane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium hydroxide.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of chlorinated alcohols or ketones, depending on the oxidizing agent used.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of various substituted heptanes.

    Reduction: Formation of partially chlorinated heptanes.

    Oxidation: Formation of chlorinated alcohols or ketones.

Scientific Research Applications

1,3,5,7-Tetrachloroheptane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other chlorinated compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential effects on biological systems, including its role as a model compound for studying the toxicity of chlorinated hydrocarbons.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of chlorinated drug intermediates.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,3,5,7-Tetrachloroheptane involves its interaction with various molecular targets. The chlorine atoms in the compound can form strong bonds with other molecules, leading to the formation of stable complexes. These interactions can affect the compound’s reactivity and its ability to participate in chemical reactions. The pathways involved in its mechanism of action include nucleophilic substitution and electrophilic addition, depending on the specific reaction conditions.

Comparison with Similar Compounds

1,3,5,7-Tetrachloroheptane can be compared with other chlorinated hydrocarbons, such as 1,3,5,7-Tetrachloronaphthalene and 1,1,1,7-Tetrachloroheptane. These compounds share similar structural features but differ in their chemical properties and reactivity. For example:

    1,3,5,7-Tetrachloronaphthalene: A chlorinated aromatic compound with different reactivity due to the presence of an aromatic ring.

    1,1,1,7-Tetrachloroheptane: A structurally similar compound with different substitution patterns, leading to variations in its chemical behavior.

Properties

CAS No.

138107-24-1

Molecular Formula

C7H12Cl4

Molecular Weight

238.0 g/mol

IUPAC Name

1,3,5,7-tetrachloroheptane

InChI

InChI=1S/C7H12Cl4/c8-3-1-6(10)5-7(11)2-4-9/h6-7H,1-5H2

InChI Key

RFNCFTSNTPVPLZ-UHFFFAOYSA-N

Canonical SMILES

C(CCl)C(CC(CCCl)Cl)Cl

Origin of Product

United States

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